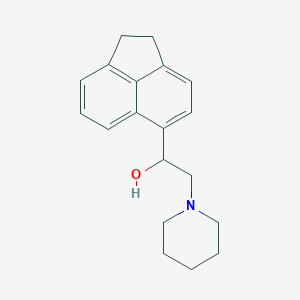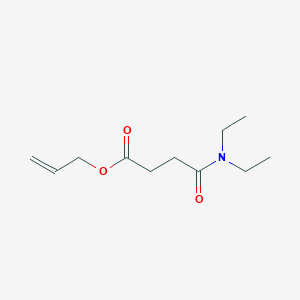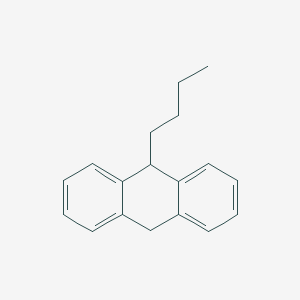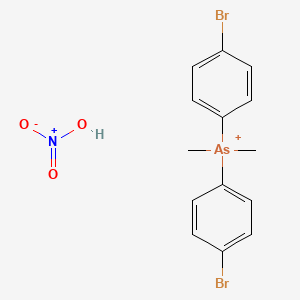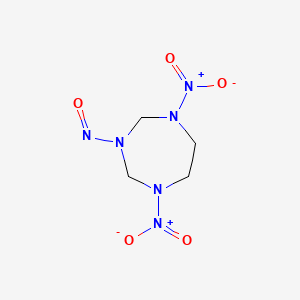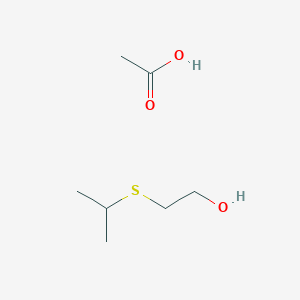
Acetic acid;2-propan-2-ylsulfanylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-propan-2-ylsulfanylethanol is a chemical compound with the molecular formula C6H12O2S. It is known for its unique structure, which combines the properties of acetic acid and 2-propan-2-ylsulfanylethanol. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-propan-2-ylsulfanylethanol typically involves the esterification of acetic acid with 2-propan-2-ylsulfanylethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include maintaining a temperature range of 60-80°C and using a molar ratio of 1:1 for acetic acid and 2-propan-2-ylsulfanylethanol .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the use of high-purity reactants and catalysts to achieve high conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-propan-2-ylsulfanylethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into alcohols and thiols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various esters and ethers.
Aplicaciones Científicas De Investigación
Acetic acid;2-propan-2-ylsulfanylethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;2-propan-2-ylsulfanylethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form stable intermediates and transition states .
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl acetate: An ester formed from acetic acid and isopropanol, used as a solvent in various applications.
Ethyl acetate: Another ester of acetic acid, commonly used as a solvent in the production of paints and coatings.
Uniqueness
Acetic acid;2-propan-2-ylsulfanylethanol is unique due to the presence of the sulfur atom, which imparts distinct chemical properties compared to other esters. This sulfur atom enhances its reactivity and allows for the formation of unique products in chemical reactions .
Propiedades
Número CAS |
5862-49-7 |
|---|---|
Fórmula molecular |
C7H16O3S |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
acetic acid;2-propan-2-ylsulfanylethanol |
InChI |
InChI=1S/C5H12OS.C2H4O2/c1-5(2)7-4-3-6;1-2(3)4/h5-6H,3-4H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
VVHGYCNTOBZMGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


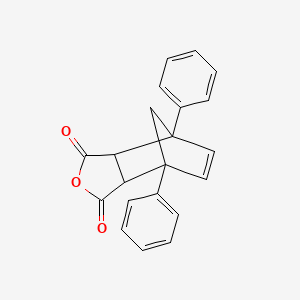
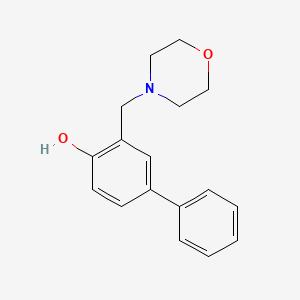
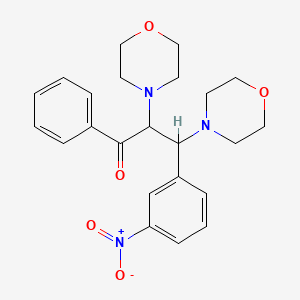
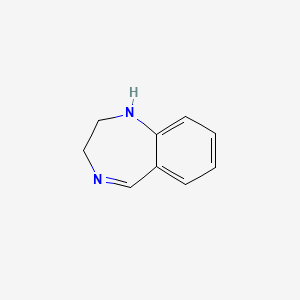
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
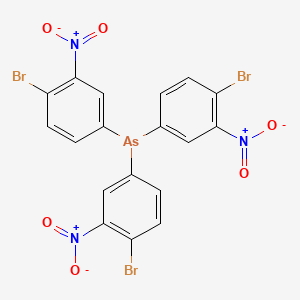
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)

